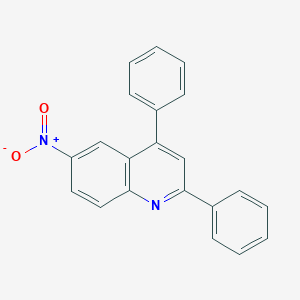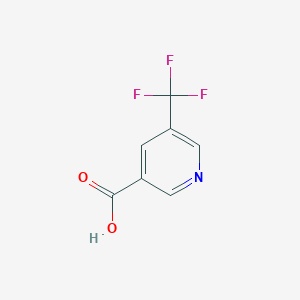![molecular formula C26H24N6O2 B145120 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid CAS No. 136284-47-4](/img/structure/B145120.png)
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CV-11194 is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is a nonpeptide angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1. This compound is primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV-11194 involves the preparation of 2-butyl-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid. The key intermediate, 3-amino-2-[[biphenyl-4-yl)methyl]amino]benzoate, is prepared through a series of reactions including selective tritylation of the tetrazole rings, treatment with alkyl halides, and deprotection with hydrochloric acid . The final product is obtained through esterification and purification steps.
Industrial Production Methods
Industrial production of CV-11194 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CV-11194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of CV-11194 with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying angiotensin II receptor antagonists and their structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways involving angiotensin II receptors.
Medicine: Explored as a therapeutic agent for treating hypertension and other cardiovascular diseases.
Industry: Potential applications in the development of new pharmaceuticals targeting the renin-angiotensin-aldosterone system.
Mechanism of Action
CV-11194 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the receptor, CV-11194 inhibits the effects of angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include the angiotensin II receptor type 1, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Candesartan (CV-11974): Another angiotensin II receptor antagonist with similar therapeutic applications.
Losartan: A widely used angiotensin II receptor antagonist for treating hypertension.
Valsartan: Another member of the angiotensin II receptor antagonist class with similar pharmacological properties.
Uniqueness
CV-11194 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its high selectivity for the angiotensin II receptor type 1 and its potential for improved oral bioavailability make it a promising candidate for further development .
Properties
CAS No. |
136284-47-4 |
|---|---|
Molecular Formula |
C26H24N6O2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31) |
InChI Key |
FLOKGHWIQFCIJW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Canonical SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
Key on ui other cas no. |
136284-47-4 |
Synonyms |
2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid CV 11194 CV-11194 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride](/img/structure/B145051.png)









